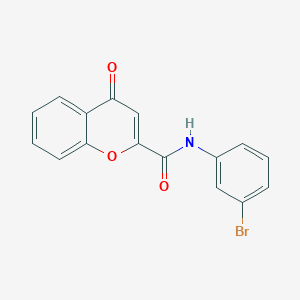![molecular formula C23H25N5O3S3 B2778669 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 385786-64-1](/img/structure/B2778669.png)
2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a synthetic molecule with a complex structure.
- It contains a benzo[d]thiazole-2-thiol core, a 4-methyl-4H-1,2,4-triazol-3-yl moiety, and a 3,4-dimethoxyphenethyl group.
- The compound is designed to inhibit quorum sensing in Gram-negative bacteria.
Synthesis Analysis
- The compound was synthesized using a library of fifteen benzo[d]thiazole/quinoline-2-thiol derivatives.
- Various synthetic pathways were employed, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques.
Molecular Structure Analysis
- The compound’s molecular formula is C₂₄H₂₆N₆O₄S₄.
- It contains multiple heterocyclic rings and sulfur atoms.
- The 3D structure can be visualized using computational tools.
Chemical Reactions Analysis
- The compound inhibits quorum sensing in Gram-negative bacteria.
- It selectively targets the LasB system, which is involved in biofilm formation and virulence production.
Physical And Chemical Properties Analysis
- The compound is a solid, soluble in water and polar solvents.
- It has moderate toxicity against HeLa cells.
- Further characterization is needed for physical properties.
Scientific Research Applications
Anticancer Properties
Compounds derived from the structural framework involving benzothiazole, triazole, and acetamide moieties have been synthesized and evaluated for their anticancer activity. These compounds have shown activity against multiple cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Notably, derivatives have been found to exhibit high selectivity towards melanoma and breast cancer cell lines, indicating potential therapeutic applications in cancer treatment (Ostapiuk, Matiychuk, & Obushak, 2015).
Anti-inflammatory and Analgesic Effects
Research on structurally similar compounds incorporating azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones has demonstrated potential non-steroidal anti-inflammatory and analgesic properties. These findings highlight the therapeutic potential of these compounds in managing pain and inflammation, with one compound showing significant activity compared to standard drugs like phenylbutazone (Kumar, Lal, & Rani, 2014).
Anthelmintic Activity
Novel synthesized compounds featuring a 1,2,4-triazole moiety linked with a benzimidazole ring have been screened for anthelmintic activity against Pheretima posthumous. These compounds have shown promising results, indicating their potential use in developing new anthelmintic drugs (Kumar & Sahoo, 2014).
Antimicrobial and Antioxidant Agents
Derivatives incorporating benzodiazepines, benzimidazole/benzothiazole, and indole moieties have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds have demonstrated potent anti-microbial activity against various bacteria and fungi and exhibited good antioxidant activity. Such properties make them candidates for the development of new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).
Anticonvulsant Activity
Research into benztriazoles with mercapto-triazole and other heterocycle substituents has identified compounds with significant anticonvulsant activity. These studies utilize tests like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) to evaluate efficacy, highlighting potential applications in treating seizure disorders (Liu, Zhang, Jin, & Quan, 2016).
Safety And Hazards
- Toxicity studies are essential to assess safety.
- No specific hazards reported in the literature.
Future Directions
- Investigate the compound’s efficacy in vivo.
- Optimize its structure for improved activity.
properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S3/c1-28-20(13-33-23-25-16-6-4-5-7-19(16)34-23)26-27-22(28)32-14-21(29)24-11-10-15-8-9-17(30-2)18(12-15)31-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTHMFVYKJCOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

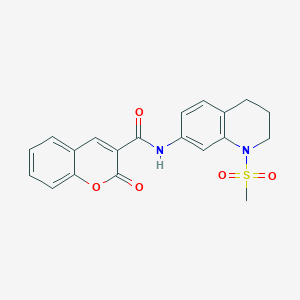
![2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778587.png)
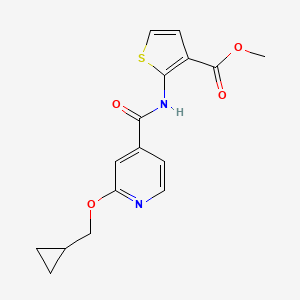
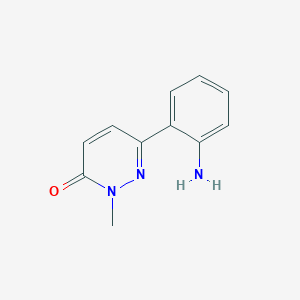
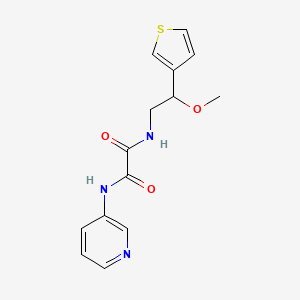
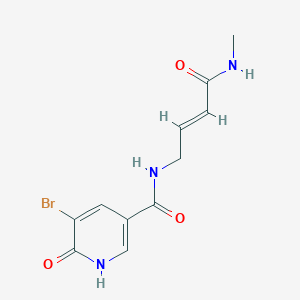
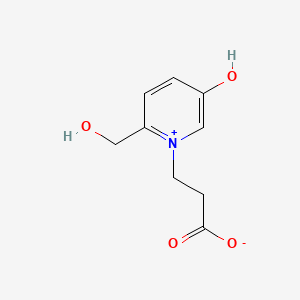
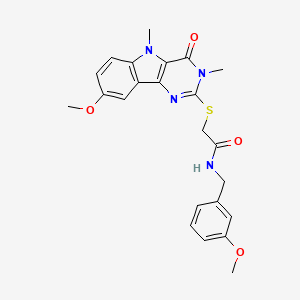
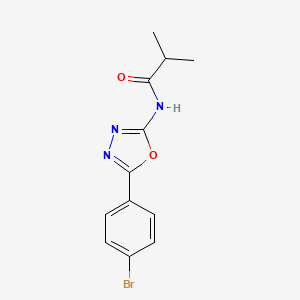
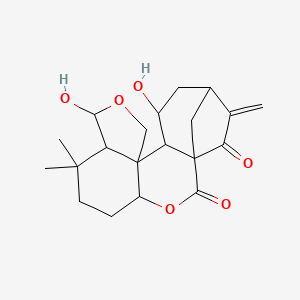
![(Z)-6-(2-chlorobenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2778604.png)
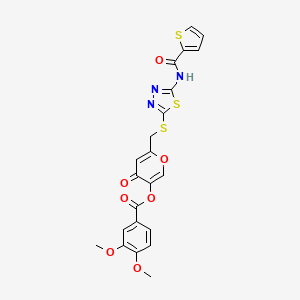
![Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate](/img/structure/B2778608.png)
